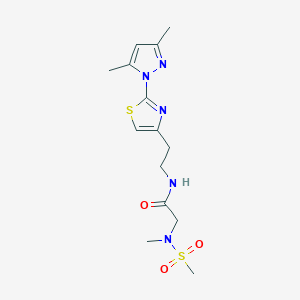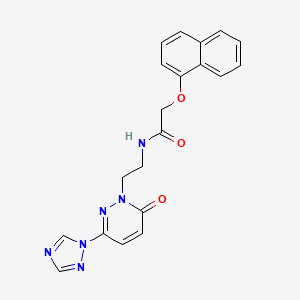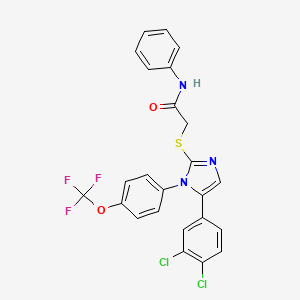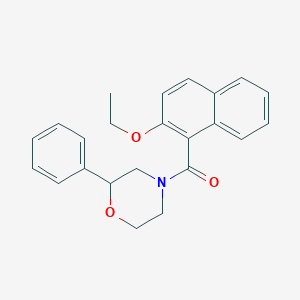![molecular formula C10H9ClF2N2O B3002769 N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide CAS No. 2305516-60-1](/img/structure/B3002769.png)
N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as 'Compound A' and is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and play a crucial role in various cellular processes.
Mechanism of Action
N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide inhibits N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide by binding to the active site of the enzyme. N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide are involved in the deacetylation of histones, which leads to the repression of gene expression. Inhibition of N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide by N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide leads to the hyperacetylation of histones, which results in the activation of gene expression. The activation of gene expression leads to the inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function.
Biochemical and Physiological Effects:
N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell death and reducing cell proliferation. The compound has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In neurodegenerative diseases, the compound has been shown to improve cognitive function by increasing the expression of genes involved in synaptic plasticity.
Advantages and Limitations for Lab Experiments
N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide has several advantages for lab experiments. The compound is highly potent and selective for N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide, which makes it an ideal tool for studying the role of N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide in various cellular processes. The compound has also been shown to have low toxicity and is well-tolerated in animal models. However, the compound has some limitations for lab experiments. The compound has poor solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its efficacy in long-term experiments.
Future Directions
N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide has several future directions for research. The compound has shown promising results in cancer treatment, and further studies are needed to determine its efficacy in different types of cancer. The compound also has potential applications in neurodegenerative diseases, and further studies are needed to determine its efficacy in different models of neurodegeneration. The compound can also be used as a tool for studying the role of N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide in various cellular processes. Future studies can also focus on improving the solubility and half-life of the compound to increase its efficacy in lab experiments and in vivo.
Synthesis Methods
The synthesis of N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with 2,2-difluoroethylamine followed by the reaction with prop-2-enamide. The reaction is carried out in the presence of a suitable catalyst and under specific conditions to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. In cancer treatment, the compound has been shown to inhibit the growth of cancer cells and induce cell death. In neurodegenerative diseases, the compound has been shown to improve cognitive function and reduce inflammation. In inflammatory disorders, the compound has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[1-(6-chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2N2O/c1-2-8(16)15-9(10(12)13)6-3-4-7(11)14-5-6/h2-5,9-10H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJDWETYXRJTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CN=C(C=C1)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)
![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)
![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)
![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)


![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)




